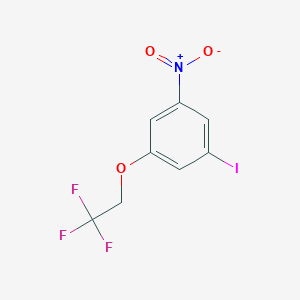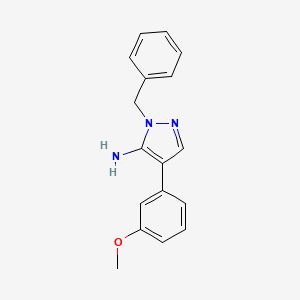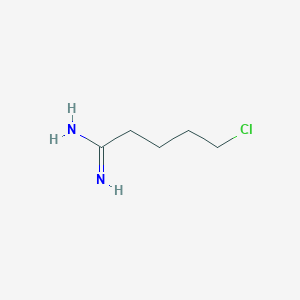
1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a benzyloxy group and a hydroxy group attached to a phenyl ring, with an ethanone group at the para position relative to the hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-benzyloxy-5-hydroxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Reaction Scheme: [ \text{2-Benzyloxy-5-hydroxybenzene} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: 1-(2-Benzyloxy-5-oxo-phenyl)-ethanone.
Reduction: 1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanol.
Substitution: 1-(2-Hydroxy-5-hydroxy-phenyl)-ethanone.
Scientific Research Applications
1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone involves its interaction with specific molecular targets and pathways. For example, its hydroxy group can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone can be compared with other similar compounds, such as:
1-(2-Methoxy-5-hydroxy-phenyl)-ethanone: This compound has a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.
1-(2-Benzyloxy-4-hydroxy-phenyl)-ethanone: The position of the hydroxy group is different, which can influence the compound’s chemical properties and interactions.
1-(2-Benzyloxy-5-methoxy-phenyl)-ethanone: The presence of a methoxy group instead of a hydroxy group can alter the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups and their positions on the phenyl ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
83069-04-9 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1-(5-hydroxy-2-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H14O3/c1-11(16)14-9-13(17)7-8-15(14)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 |
InChI Key |
NBRUXIIAIJSBDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2R)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15147881.png)
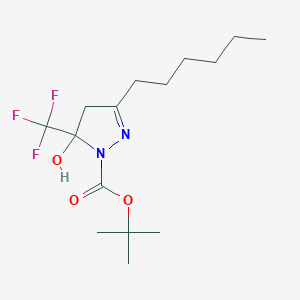
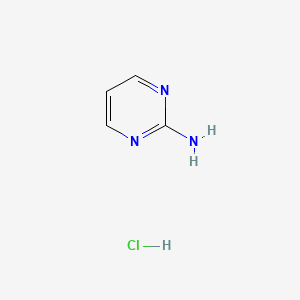

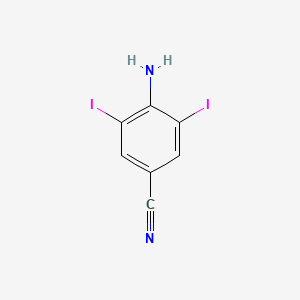
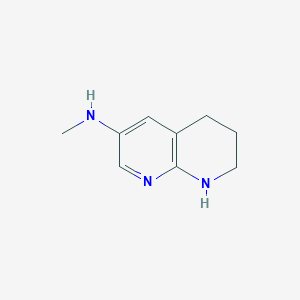



![2-[5-Chloro-2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B15147915.png)
![4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B15147925.png)
